
Lifarizine
概述
描述
利法利嗪是一种新型离子通道调节剂,以其神经保护特性而闻名。它因其在治疗脑缺血和中风等疾病方面的潜力而被广泛研究。 利法利嗪通过阻断钠通道和钙通道发挥作用,这有助于在缺血事件中减少神经元损伤 .
准备方法
合成路线和反应条件
利法利嗪的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。具体的合成路线和反应条件是专有的,并没有广泛公开。 众所周知,合成过程涉及使用特定的试剂和催化剂来实现所需的化学结构 .
工业生产方法
利法利嗪的工业生产通常涉及使用自动化反应器和严格的质量控制措施进行大规模化学合成。该工艺确保最终产品的纯度和一致性很高。 生产方法旨在经济高效且可扩展,以满足临床和研究应用的需求 .
化学反应分析
反应类型
利法利嗪经历了几种类型的化学反应,包括:
氧化: 利法利嗪在特定条件下可以被氧化,形成各种氧化衍生物。
还原: 还原反应可以改变利法利嗪上的官能团,从而改变其药理特性。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。
取代: 在取代反应中使用各种卤化剂和亲核试剂.
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羟基化的衍生物,而还原可以产生脱羟基化的化合物 .
科学研究应用
利法利嗪具有广泛的科学研究应用,包括:
化学: 在生化分析中用作探针来研究离子通道调节。
生物学: 研究其在脑缺血和中风模型中的神经保护作用。
医学: 探索其作为治疗中风和其他神经退行性疾病的潜在治疗剂。
作用机制
利法利嗪通过阻断电压依赖性钠通道和钙通道发挥作用。这种作用有助于稳定神经元膜,并减少钙离子的流入,这会在缺血事件中导致细胞死亡。 利法利嗪的分子靶标包括钠通道和钙通道的特定亚型,其神经保护作用是通过抑制这些通道介导的 .
相似化合物的比较
类似化合物
西替利嗪: 一种具有类似离子通道阻断特性的抗组胺药。
美克利嗪: 另一种抗组胺药,其药理作用与利法利嗪相似。
辛纳利嗪: 一种具有神经保护特性的钙通道阻滞剂.
利法利嗪的独特性
利法利嗪在钠通道和钙通道上具有双重作用,这与其他类似化合物相比,提供了更广泛的神经保护作用。 它调节多种离子通道的能力使其成为治疗缺血性疾病的通用化合物 .
属性
IUPAC Name |
1-benzhydryl-4-[[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4/c1-22-13-15-26(16-14-22)29-30-23(2)27(31-29)21-32-17-19-33(20-18-32)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-16,28H,17-21H2,1-2H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDFEXRUDGWNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869632 | |
| Record name | 1-(Diphenylmethyl)-4-{[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119514-66-8 | |
| Record name | Lifarizine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119514668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LIFARIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3705I245K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

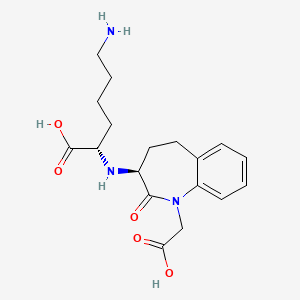
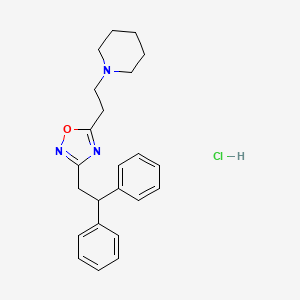


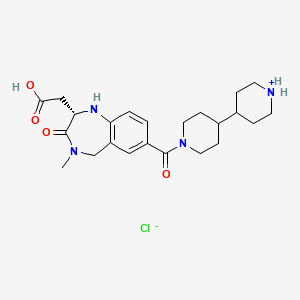
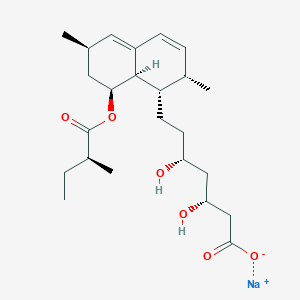
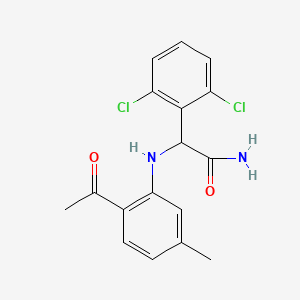

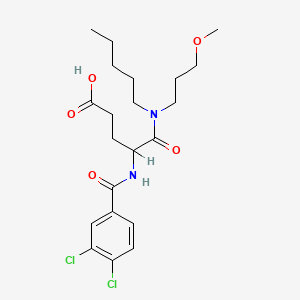
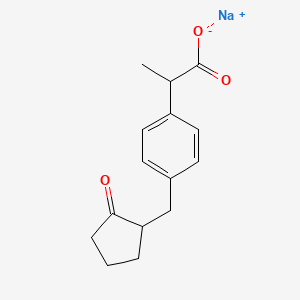
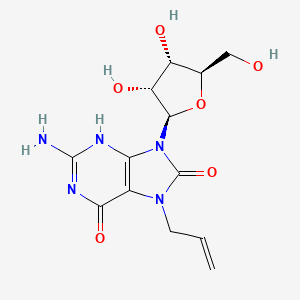
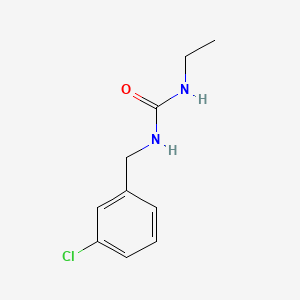
![N-[(4-methylcyclohexyl)carbonyl]-N-pyridin-4-yltryptophanamide](/img/structure/B1675260.png)
